molecular formula C19H20O5 B15282209 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate

Cat. No.: B15282209
M. Wt: 328.4 g/mol
InChI Key: WVVBJYPJNNWEAR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate is an organic compound that belongs to the ester class of chemicals. This compound is characterized by the presence of methoxy and methyl groups attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate typically involves esterification reactions. One common method involves the reaction of 4-methoxybenzoic acid with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acids and alcohols, which may interact with biological pathways. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate is unique due to the presence of both methoxy and methyl groups on the aromatic rings, as well as the ester linkage. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 3-methoxy-4-methylbenzoate

InChI

InChI=1S/C19H20O5/c1-12-5-6-15(11-17(12)23-4)19(21)24-13(2)18(20)14-7-9-16(22-3)10-8-14/h5-11,13H,1-4H3

InChI Key

WVVBJYPJNNWEAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)C(=O)C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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